N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide
Description
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethyl group, a fluorophenylsulfonyl group, and a methylthiophenyl group attached to a glycinamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Properties
IUPAC Name |
2-[ethyl-(4-fluorophenyl)sulfonylamino]-N-(2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S2/c1-3-20(25(22,23)14-10-8-13(18)9-11-14)12-17(21)19-15-6-4-5-7-16(15)24-2/h4-11H,3,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGKUYKNNPNQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1SC)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the glycinamide backbone: This can be achieved by reacting glycine with an appropriate amine under acidic or basic conditions.
Introduction of the ethyl group: Ethylation of the glycinamide backbone can be performed using ethyl halides in the presence of a base.
Attachment of the 4-fluorophenylsulfonyl group: This step involves the reaction of the glycinamide intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the 2-(methylthio)phenyl group: This can be achieved by reacting the intermediate with 2-(methylthio)phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions.
Industrial Production Methods
Industrial production of N2-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological processes and interactions, particularly those involving sulfur-containing compounds.
Medicine: Potential therapeutic applications due to its unique structure and reactivity, including as a lead compound for drug development.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N2-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or proteins, leading to modulation of their activity. The presence of the fluorophenylsulfonyl and methylthiophenyl groups can influence its binding affinity and specificity for these targets. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N~2~-ethyl-N~2~-[phenylsulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide: Lacks the fluorine atom on the phenyl ring.
N~2~-ethyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide: Contains a chlorine atom instead of a fluorine atom on the phenyl ring.
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[phenyl]glycinamide: Lacks the methylthio group on the phenyl ring.
Uniqueness
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. The presence of the fluorine atom on the phenyl ring can enhance its binding affinity and specificity for certain molecular targets, while the methylthio group can participate in redox reactions, influencing its biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
